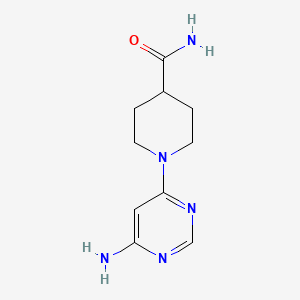

1-(6-アミノピリミジン-4-イル)ピペリジン-4-カルボキサミド

説明

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide, commonly known as AP4C, is a chemical compound that belongs to the pyrimidine and piperidine class of organic compounds. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various reactions such as amino-dechlorination and amino-dealkoxylation . The structure of these analogues is confirmed by different techniques like IR and 1H NMR .Molecular Structure Analysis

The molecular weight of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is 221.26 g/mol. It’s a part of the pyrimidine and piperidine class of organic compounds.Chemical Reactions Analysis

Piperidine derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities . The presence of certain groups on the ring structure can increase the cytotoxicity of the Piperidine derivatives .科学的研究の応用

がん治療薬:プロテインキナーゼB(Akt)の阻害

この化合物は、細胞内シグナル伝達経路(成長と生存を調節する)における重要な役割を果たすプロテインキナーゼB(Akt)の選択的かつ経口活性阻害剤として同定されました 。Aktシグナル伝達はしばしば癌において制御不能となり、Akt阻害剤は潜在的な抗腫瘍剤となります。 この化合物の最適化により、Aktに対する著しい選択性を備えた、ATP競合型のナノモル阻害剤が得られ、プロテインキナーゼA(PKA)よりも有効性が高いことから、癌治療のための有望な道筋が開かれました .

経口バイオアベイラビリティの向上

この化合物のピペリジン骨格の修飾により、類似の化合物に見られるような、生体内での急速な代謝と経口バイオアベイラビリティの低さという課題を克服しました。 これにより、強力で経口バイオアベイラビリティの高いPKB阻害剤が得られ、これは投与が容易になり、患者コンプライアンスが向上する可能性があるため、治療薬にとって望ましい特性です .

ヒト腫瘍異種移植片の増殖抑制

このクラスの代表的な化合物は、ヌードマウスにおいてよく耐えられる用量で、ヒト腫瘍異種移植片の増殖を強力に阻害することが示されています。 これは、これらの化合物が、新しい抗がん剤の開発において重要なステップである、in vitroにおける抗癌作用をin vivoにおける有効性に効果的に変換できることを示唆しています .

バイオマーカーのモジュレーション

これらの化合物は、生体内でのPKBを介したシグナル伝達のバイオマーカーを調節することが示されています。 これは、臨床試験における化合物の有効性をモニタリングするため、または個別化医療アプローチの一部として、Aktシグナル伝達経路に関与するタンパク質の発現レベルまたは活性を影響を与える可能性があることを意味します .

マイコバクテリアにおけるDNAジャイレースの標的化

このクラスの化合物の別の用途は、結核菌におけるDNAジャイレースの標的化です。 結核は依然として世界的な健康問題であり、新しい治療薬の開発は抗生物質耐性に対処するために不可欠です .

抗菌活性

ピペリジン-4-カルボキサミド骨格は、全細胞スクリーニングにおいて結核菌に活性があることが示されています。 これは、この病原体によって引き起こされる治療困難な感染症に対して作用する可能性のある、新しい抗菌剤の開発の可能性を示唆しています .

細胞内シグナル伝達経路への選択性

PI3K-Akt経路などの特定の細胞内シグナル伝達経路に対するこれらの化合物の選択性は、科学研究にとって貴重なツールとなります。 これらは、さまざまな生物学的プロセスや疾患におけるこれらの経路の役割を解明するために使用できます .

創薬と最適化

この化合物が、初期の発見から、より優れた選択性とバイオアベイラビリティを実現するための最適化に至るまでの道のりは、創薬のケーススタディとなっています。 これは、望ましい薬物動態と薬力学特性を達成するために、化学修飾が重要なことを示しています .

作用機序

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB in an ATP-competitive manner . It provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide as a potent and orally bioavailable inhibitor of pkb .

Result of Action

Representative compounds of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

将来の方向性

The design of biologically active compounds based on similar structures has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This suggests that 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide and similar compounds may have promising future applications in these areas.

生化学分析

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to a decrease in the phosphorylation of downstream substrates, ultimately affecting various cellular processes.

Additionally, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and repair . By inhibiting DNA gyrase, the compound induces DNA damage, leading to cell death in certain bacterial strains. This dual-targeting capability highlights the compound’s versatility and potential as a therapeutic agent.

Cellular Effects

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been demonstrated to inhibit cell proliferation and induce apoptosis by disrupting the PI3K-PKB-mTOR signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, the compound reduces the phosphorylation of key substrates involved in cell cycle progression and survival, such as GSK3β, FKHRL1, and BAD.

Moreover, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide has been shown to affect gene expression by modulating the activity of transcription factors downstream of PKB . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of action of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide involves its binding interactions with specific biomolecules. As an ATP-competitive inhibitor, the compound binds to the active site of PKB, preventing the phosphorylation and activation of the kinase . This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis.

In addition to its effects on PKB, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide also inhibits DNA gyrase by binding to the enzyme’s active site . This binding prevents the enzyme from carrying out its essential functions in DNA replication and repair, resulting in DNA damage and cell death. The compound’s ability to target multiple biomolecules underscores its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PKB and DNA gyrase

Dosage Effects in Animal Models

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve its inhibitory effects on PKB and DNA gyrase .

Metabolic Pathways

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of various metabolites that can influence its biological activity . The primary metabolic pathway involves the oxidation of the piperidine ring, followed by conjugation with glucuronic acid, resulting in the formation of water-soluble metabolites that are excreted in the urine. These metabolic processes can affect the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. These interactions play a crucial role in determining the compound’s therapeutic potential and pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, the compound can accumulate in the nucleus, where it inhibits DNA gyrase and induces DNA damage . The localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

特性

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCILWKVQMLRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

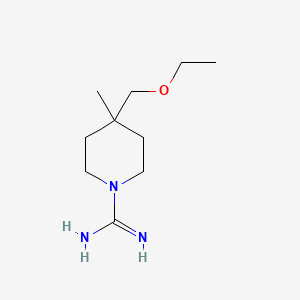

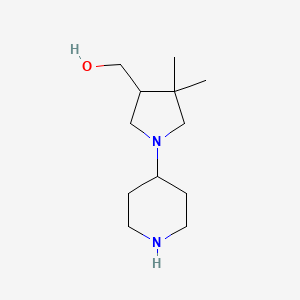

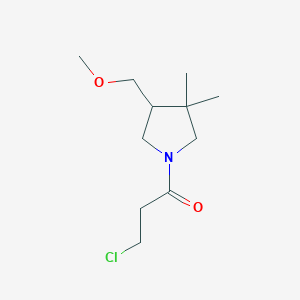

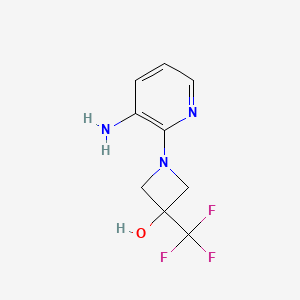

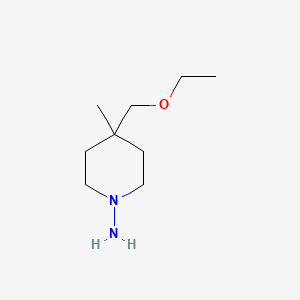

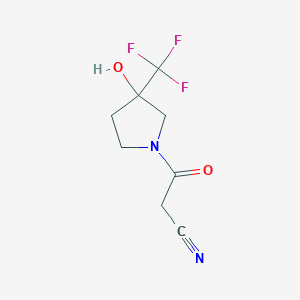

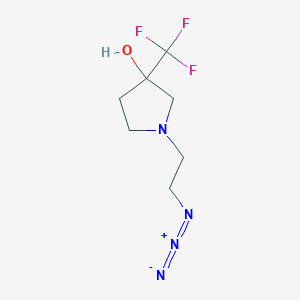

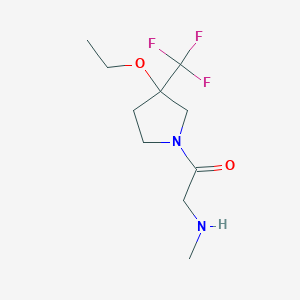

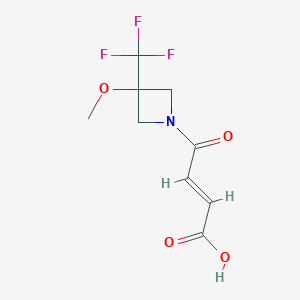

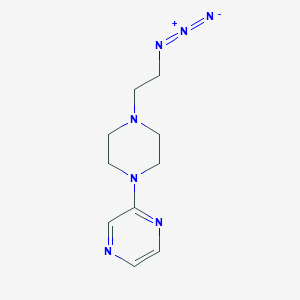

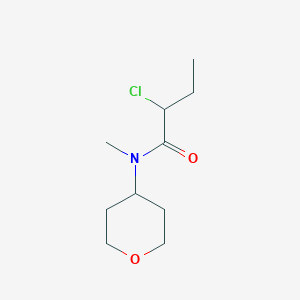

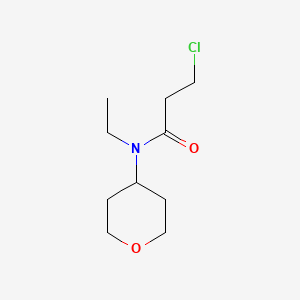

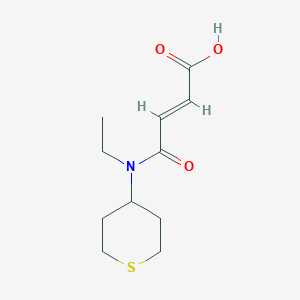

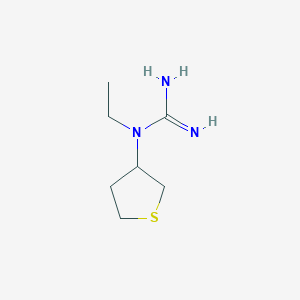

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。